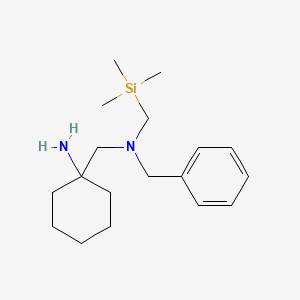
1-((Benzyl((trimethylsilyl)methyl)amino)methyl)cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((Benzyl((trimethylsilyl)methyl)amino)methyl)cyclohexanamine is an organosilicon compound with the molecular formula C18H32N2Si. This compound is known for its unique structural features, which include a cyclohexane ring, a benzyl group, and a trimethylsilyl group. It is used in various chemical reactions and has applications in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-((Benzyl((trimethylsilyl)methyl)amino)methyl)cyclohexanamine can be synthesized using the silicon amine protocol (SLAP). This involves the reaction of aldehydes or ketones with the compound in the presence of a photocatalyst such as Ir[(ppy)2dtbbpy]PF6. The reaction is typically carried out under mild conditions, and the product is obtained in high yield .
Industrial Production Methods
The industrial production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-((Benzyl((trimethylsilyl)methyl)amino)methyl)cyclohexanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
1-((Benzyl((trimethylsilyl)methyl)amino)methyl)cyclohexanamine has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of piperazines and other nitrogen-containing heterocycles.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-((Benzyl((trimethylsilyl)methyl)amino)methyl)cyclohexanamine involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can participate in silicon-based reactions, while the benzyl and cyclohexanamine groups can interact with other molecules through various chemical pathways. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
1-((Benzyl(methyl)amino)methyl)cyclohexanamine: Similar structure but lacks the trimethylsilyl group.
1-((Benzyl((dimethylsilyl)methyl)amino)methyl)cyclohexanamine: Contains a dimethylsilyl group instead of a trimethylsilyl group.
1-((Phenyl((trimethylsilyl)methyl)amino)methyl)cyclohexanamine: Contains a phenyl group instead of a benzyl group.
Uniqueness
1-((Benzyl((trimethylsilyl)methyl)amino)methyl)cyclohexanamine is unique due to the presence of the trimethylsilyl group, which imparts specific reactivity and stability to the compound. This makes it particularly useful in silicon-based reactions and as a reagent in synthetic organic chemistry.
Propiedades
Fórmula molecular |
C18H32N2Si |
|---|---|
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
1-[[benzyl(trimethylsilylmethyl)amino]methyl]cyclohexan-1-amine |
InChI |
InChI=1S/C18H32N2Si/c1-21(2,3)16-20(14-17-10-6-4-7-11-17)15-18(19)12-8-5-9-13-18/h4,6-7,10-11H,5,8-9,12-16,19H2,1-3H3 |
Clave InChI |
HHDPYUUHZQUCNL-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CN(CC1=CC=CC=C1)CC2(CCCCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















